molecular formula C16H14O2 B182454 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- CAS No. 2048-07-9

1,2-Ethanedione, 1,2-bis(2-methylphenyl)-

Cat. No.: B182454
CAS No.: 2048-07-9
M. Wt: 238.28 g/mol
InChI Key: QGVJJXJRGYQAST-UHFFFAOYSA-N
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Description

1,2-Ethanedione, 1,2-bis(2-methylphenyl)-, also known as 1,2-bis(2-methylphenyl)ethane-1,2-dione, is an organic compound with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of two methylphenyl groups attached to an ethanedione core, making it a derivative of benzil.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- typically involves the oxidation of 1,2-bis(2-methylphenyl)ethane. A common method includes the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and catalytic processes may also be employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanedione, 1,2-bis(2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Ethanedione, 1,2-bis(2-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Ethanedione, 1,2-bis(2-methylphenyl)- is unique due to the presence of methyl groups at the ortho positions of the phenyl rings, which can influence its reactivity and physical properties. This structural feature can lead to different chemical behavior and biological activities compared to its analogs .

Properties

IUPAC Name

1,2-bis(2-methylphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-7-3-5-9-13(11)15(17)16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVJJXJRGYQAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297490
Record name Ethanedione, 1,2-bis(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2048-07-9
Record name o-Tolil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanedione, 1,2-bis(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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